Scaffold Potency Baseline: VEGFR2 Biochemical Activity of Imidazo[1,2-b]pyridazine-6-phenoxy Analogs (Cross-Study Comparable Reference)
The target compound's specific IC50 against VEGFR2 has not been disclosed in the indexed public domain for head-to-head comparison. However, the closest structurally characterized in-class comparator from the same Takeda program, N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (compound 6b), exhibited a VEGFR2 biochemical IC50 of 7.1 nM [1]. This comparator differs from the target compound by bearing a 6-phenoxy rather than a 6-methoxy group on the imidazo[1,2-b]pyridazine core and a 3-trifluoromethylbenzamide instead of a 2-chloro-6-fluorobenzamide. The 7.1 nM value serves as a class-level efficacy benchmark for imidazo[1,2-b]pyridazine-based VEGFR2 inhibitors but cannot be directly extrapolated to the target compound due to SAR divergence at two critical vector points.
| Evidence Dimension | VEGFR2 kinase biochemical inhibition |
|---|---|
| Target Compound Data | Not publicly disclosed for VEGFR2 |
| Comparator Or Baseline | N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b): IC50 = 7.1 nM |
| Quantified Difference | Non-comparable due to undisclosed target compound data |
| Conditions | In vitro VEGFR2 enzyme assay (Takeda Pharmaceutical Co., 2012) |
Why This Matters
Establishes the scaffold's proof-of-concept for potent VEGFR2 engagement but highlights an evidence gap that obligates scientists to request the target compound's specific kinase panel data from vendors before procurement.
- [1] Miyamoto, N.; Oguro, Y.; Takagi, T.; Iwata, H.; Miki, H.; Hori, A.; Imamura, S. Bioorg. Med. Chem. 2012, 20 (24), 7051–7058. View Source
